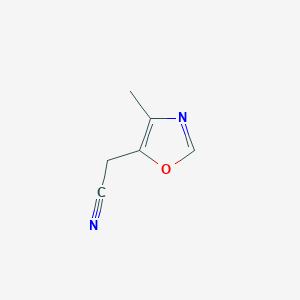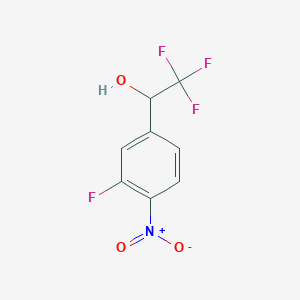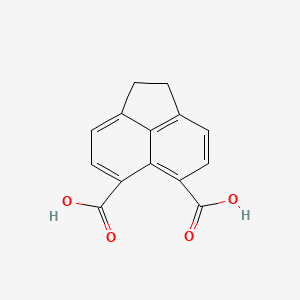
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C12H10N2O4 It is a derivative of naphthalene, characterized by the presence of a hydroxy group, a nitro group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide typically involves the nitration of 4-hydroxy-1-naphthylamine followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the naphthalene ring. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of N-(4-hydroxy-2-aminonaphthalen-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide exerts its effects involves interactions with various molecular targets. The hydroxy and nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting cellular pathways and potentially leading to cell death. The compound may also interact with enzymes and proteins, altering their function and contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-hydroxy-2-nitrophenyl)acetamide
- N-(4-hydroxy-3-nitrophenyl)acetamide
- N-(4-methoxy-2-nitrophenyl)acetamide
Uniqueness
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties compared to its phenyl analogs. The presence of both hydroxy and nitro groups on the naphthalene ring allows for diverse chemical reactivity and potential biological activities. Its structure also enables it to participate in various redox reactions, making it a valuable compound for research in oxidative stress and related fields .
Propriétés
Formule moléculaire |
C12H10N2O4 |
|---|---|
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H10N2O4/c1-7(15)13-12-9-5-3-2-4-8(9)11(16)6-10(12)14(17)18/h2-6,16H,1H3,(H,13,15) |
Clé InChI |
BDFYTPMEEIYXCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)

![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)





![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)


